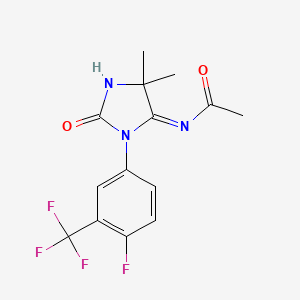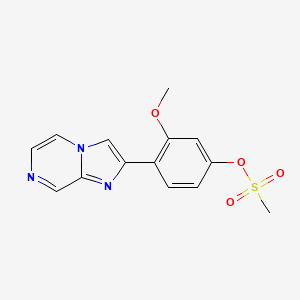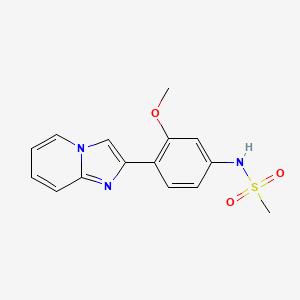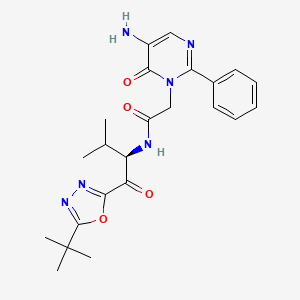
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is a complex organic compound with a molecular formula of C37H48N2O10 and a molecular weight of 680.78442 g/mol. This compound is known for its intricate structure, which includes multiple functional groups such as methacrylate, ether, and amide groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves multiple steps. One common method includes the reaction of dimethylolpropionic acid with methacrylic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The methacrylate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted methacrylate derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is utilized in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and structural versatility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The ether and amide groups contribute to the compound’s biocompatibility and ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) diacrylate
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dibutyrate
Uniqueness
The uniqueness of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate lies in its combination of functional groups, which provide a balance of reactivity, stability, and biocompatibility. This makes it particularly suitable for applications in advanced materials and biomedical research.
Propiedades
| 34549-40-1 | |
Fórmula molecular |
C37H48N2O10 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
[2,2-dimethyl-22-(2-methylprop-2-enoyloxymethyl)-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo[23.2.2.23,6]hentriaconta-1(27),3(31),4,6(30),25,28-hexaen-9-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C37H48N2O10/c1-25(2)33(40)46-23-31-21-44-29-15-11-27(12-16-29)37(5,6)28-13-17-30(18-14-28)45-22-32(24-47-34(41)26(3)4)49-36(43)39-20-10-8-7-9-19-38-35(42)48-31/h11-18,31-32H,1,3,7-10,19-24H2,2,4-6H3,(H,38,42)(H,39,43) |
Clave InChI |
ISBUDLALGBNAST-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)NCCCCCCNC(=O)O1)COC(=O)C(=C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






